1-(Pyrrolidin-3-ylmethyl)piperidine;hydrochloride
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Overview
Description
1-(Pyrrolidin-3-ylmethyl)piperidine;hydrochloride is a compound that features a pyrrolidine ring and a piperidine ring, both of which are nitrogen-containing heterocycles. These structures are commonly found in various biologically active molecules and pharmaceuticals. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-3-ylmethyl)piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method includes:
Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Piperidine Ring: Similar to pyrrolidine, piperidine can be synthesized through cyclization reactions.
Coupling Reaction: The pyrrolidine and piperidine rings are then coupled using a suitable linker, often under reductive amination conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-3-ylmethyl)piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or carbonyl compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(Pyrrolidin-3-ylmethyl)piperidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-ylmethyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with only the pyrrolidine ring.
Piperidine: Contains only the piperidine ring.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
N-Methylpiperidine: A methylated derivative of piperidine.
Uniqueness
1-(Pyrrolidin-3-ylmethyl)piperidine;hydrochloride is unique due to the presence of both pyrrolidine and piperidine rings, which can confer distinct biological activities and chemical properties. This dual-ring structure allows for more complex interactions with biological targets and can enhance the compound’s versatility in various applications.
Properties
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.ClH/c1-2-6-12(7-3-1)9-10-4-5-11-8-10;/h10-11H,1-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNVHPBHNRIRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.74 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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